molecular formula C7H7N3O2 B1457683 3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid CAS No. 1557999-54-8

3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1457683
M. Wt: 165.15 g/mol
InChI Key: JJGNQCXSJHRWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H7N3O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid” is characterized by a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, which can exhibit two equivalent tautomeric forms due to the presence of a positive charge .

Scientific Research Applications

Synthesis and Structural Analysis

One of the foundational aspects of research on these compounds involves their synthesis and structural analysis. Studies have highlighted methods for preparing pyrazole derivatives and their structural determination using X-ray crystallography. For example, Kumarasinghe et al. (2009) detailed the regiospecific syntheses of related compounds, emphasizing the crucial role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). This analytical technique not only confirms the structures but also explores the hydrogen bonding and crystal packing, which are vital for understanding the chemical behavior and potential applications of these compounds.

Catalytic Applications and Material Science

Further research has ventured into the catalytic applications and material science, exploring how these compounds can serve as intermediates or catalysts in chemical reactions. For instance, Maleki and Ashrafi (2014) developed a novel and environmentally benign route for synthesizing derivatives using NH4H2PO4/Al2O3 as a catalyst, highlighting the efficiency and environmental benefits of this method (Maleki & Ashrafi, 2014). This study points towards the potential use of these compounds in green chemistry and sustainable practices.

Antimicrobial and Bioactive Properties

The exploration of antimicrobial and bioactive properties forms another critical area of research. Various derivatives have been synthesized and evaluated for their biological activities. Sid et al. (2013) synthesized 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives and assessed their antimicrobial activity, finding significant to moderate effects (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013). This research underscores the potential of these compounds in developing new antimicrobial agents.

Future Directions

The future directions for “3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid” and other pyrazole derivatives include the development of new drugs to overcome antimicrobial resistance . There is also a significant interest in designing novel pyrazoles, examining their potencies, and seeking potential applications .

properties

IUPAC Name

3-(4-cyanopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-3-6-4-9-10(5-6)2-1-7(11)12/h4-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGNQCXSJHRWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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